

Application Notes and Protocols for the Characterization of 1H-Indazol-3-ol

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Compound of Interest

Compound Name: **1H-Indazol-3-ol**

Cat. No.: **B1208877**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-3-ol is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry. Its scaffold is present in a variety of biologically active molecules. Accurate and comprehensive characterization of **1H-Indazol-3-ol** is essential for its use in drug discovery and development, ensuring its identity, purity, and stability. A key feature of this molecule is its potential for tautomerism, primarily existing in equilibrium between the **1H-indazol-3-ol** and 1,2-dihydro-3H-indazol-3-one forms. This document provides detailed application notes and experimental protocols for the analytical characterization of **1H-Indazol-3-ol** using modern spectroscopic and chromatographic techniques.

Tautomerism of 1H-Indazol-3-ol

The characterization of **1H-Indazol-3-ol** is influenced by its tautomeric nature. The two primary tautomers are the enol-like **1H-indazol-3-ol** and the keto-like 1,2-dihydro-3H-indazol-3-one. The position of this equilibrium can be influenced by the solvent and the solid-state packing. It is crucial to consider the presence of both tautomers when interpreting analytical data.



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Caption: Tautomeric equilibrium of **1H-Indazol-3-ol**.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of **1H-Indazol-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of **1H-Indazol-3-ol** and for studying its tautomerism. Due to the lack of publicly available experimental spectra for the parent compound, the following data is predicted based on the analysis of closely related indazole derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.5 - 13.0	br s	1H	N1-H
~9.5 - 10.5	br s	1H	O-H
~7.6 - 7.8	d	1H	H-4 or H-7
~7.3 - 7.5	t	1H	H-5 or H-6
~7.0 - 7.2	t	1H	H-6 or H-5
~6.8 - 7.0	d	1H	H-7 or H-4

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

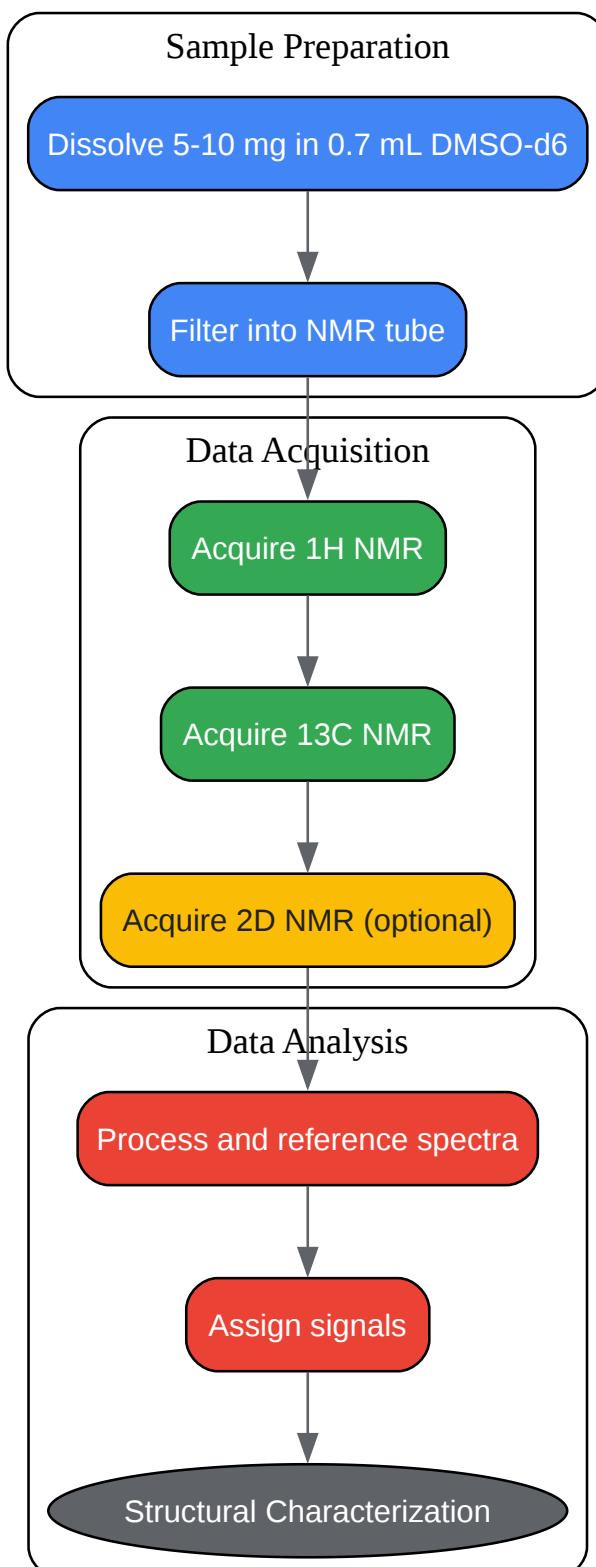
Chemical Shift (δ , ppm)	Assignment
~155 - 165	C=O (keto)
~140 - 150	C-3 (enol)
~140 - 145	C-7a
~125 - 130	C-5
~120 - 125	C-6
~115 - 120	C-4
~110 - 115	C-7

- Sample Preparation:

- Dissolve 5-10 mg of **1H-Indazol-3-ol** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often suitable for indazole derivatives due to its ability to dissolve polar compounds and allow for the observation of exchangeable N-H and O-H protons.
- Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

- Data Acquisition:

- Acquire a ¹H NMR spectrum using a 500 MHz or higher field spectrometer.
- Acquire a proton-decoupled ¹³C NMR spectrum.
- If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.



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Caption: Workflow for NMR analysis of **1H-Indazol-3-ol**.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **1H-Indazol-3-ol**, further confirming its identity.

Expected Mass Spectrometry Data

Technique	Ionization Mode	Expected $[M+H]^+$ (m/z)	Key Fragments (m/z)
ESI-MS	Positive	135.0456	Fragmentation will depend on collision energy.
EI-MS	-	134.0483 (M^+)	Expected fragments from loss of CO, N ₂ , and HCN.

- Sample Preparation:
 - Prepare a dilute solution of **1H-Indazol-3-ol** (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Data Acquisition (ESI-MS):
 - Infuse the sample solution into an electrospray ionization mass spectrometer.
 - Acquire data in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.
- Data Acquisition (EI-MS):
 - Introduce the sample (if sufficiently volatile) into an electron ionization mass spectrometer.
 - Acquire the mass spectrum to observe the molecular ion (M^+) and its fragmentation pattern.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of **1H-Indazol-3-ol** and for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC)

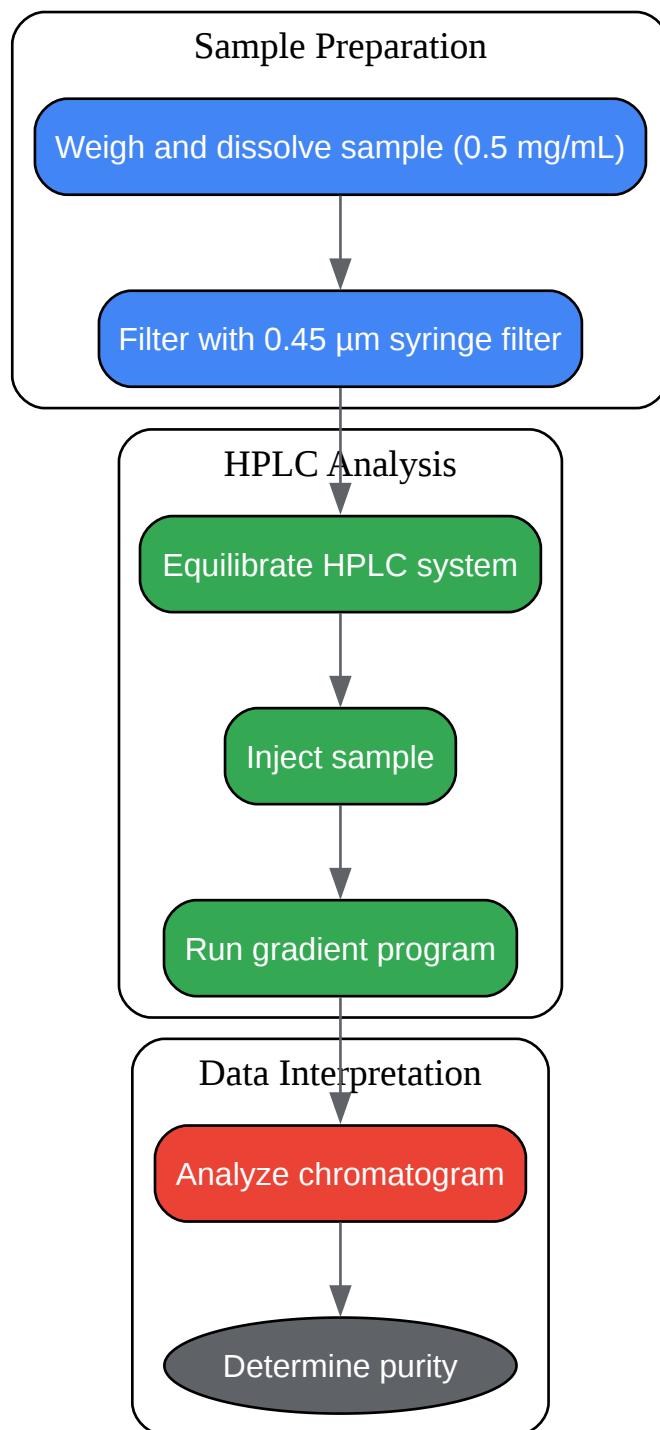
A reversed-phase HPLC method is suitable for the analysis of the polar aromatic compound **1H-Indazol-3-ol**. The following is a general method that can be optimized for specific applications.[\[1\]](#)[\[8\]](#)

Proposed HPLC Method Parameters

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	5% to 95% B over 20 minutes, then re-equilibrate
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL
Expected Retention Time	Dependent on the specific gradient, but expected in the early to mid-eluting region.

- Sample Preparation:
 - Accurately weigh and dissolve a sample of **1H-Indazol-3-ol** in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

- Filter the sample solution through a 0.45 µm syringe filter before injection.
- Analysis:
 - Equilibrate the HPLC system with the initial mobile phase composition.
 - Inject the sample and run the gradient program.
 - Monitor the chromatogram for the main peak corresponding to **1H-Indazol-3-ol** and any impurity peaks.



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Caption: Workflow for HPLC analysis of **1H-Indazol-3-ol**.

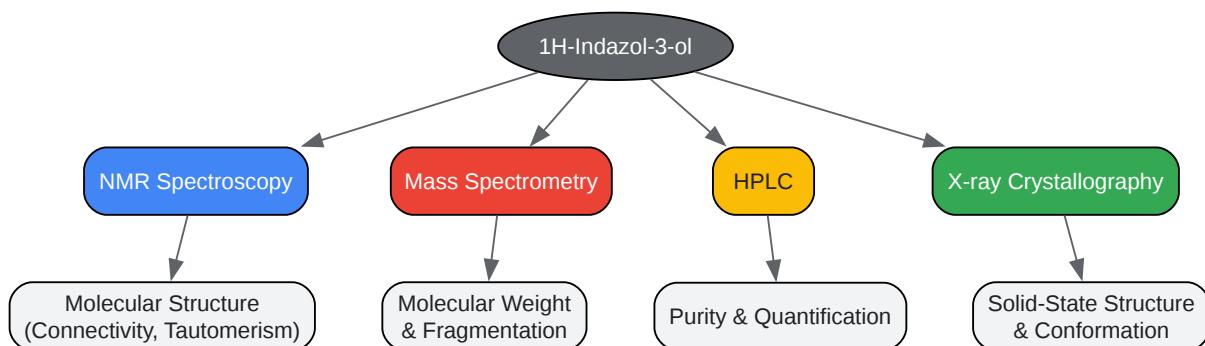
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and reveals information about the solid-state packing and intermolecular interactions. Obtaining a high-quality single crystal is the most critical step.

- Crystallization:
 - Slow evaporation is a common method for growing single crystals.
 - Prepare a saturated solution of **1H-Indazol-3-ol** in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).
 - Allow the solvent to evaporate slowly in a loosely covered vial at a constant temperature.
 - Other techniques such as vapor diffusion or slow cooling of a saturated solution can also be employed.
- Data Collection and Structure Refinement:
 - Mount a suitable single crystal on a goniometer.
 - Collect diffraction data using a single-crystal X-ray diffractometer.
 - Process the data and solve and refine the crystal structure using appropriate software.

Summary of Analytical Techniques

The following diagram illustrates the relationship between the different analytical techniques for a comprehensive characterization of **1H-Indazol-3-ol**.



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Caption: Interrelation of analytical techniques for **1H-Indazol-3-ol** characterization.

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